4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H11ClN2O5S It is a derivative of benzenesulfonamide, featuring a chloro group, a methoxyethyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also improve yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).
Major Products Formed
Reduction: 4-amino-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive sulfonamides.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methoxyethyl)-2-nitrobenzamide: Similar structure but lacks the sulfonamide group.
4-chloro-N-(2-methoxyethyl)-3-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11ClN2O5S |
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Molecular Weight |
294.71 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11ClN2O5S/c1-17-5-4-11-18(15,16)9-3-2-7(10)6-8(9)12(13)14/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
SIXNHZOURODUCH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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